molecular formula C11H20O4 B14723275 1-Butanoyloxypropyl butanoate CAS No. 5323-76-2

1-Butanoyloxypropyl butanoate

Cat. No.: B14723275
CAS No.: 5323-76-2
M. Wt: 216.27 g/mol
InChI Key: BPGQBXWSUSDSQY-UHFFFAOYSA-N
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Description

1-Butanoyloxypropyl butanoate is an ester compound characterized by its pleasant odor and its structural formula, which includes a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom. This second oxygen atom is then joined to an alkyl group. Esters like this compound are commonly found in nature and are often responsible for the characteristic fragrances of fruits and flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanoyloxypropyl butanoate can be synthesized through the esterification reaction between butanoic acid and 1-butanoyloxypropanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:

Butanoic acid+1-Butanoyloxypropanol1-Butanoyloxypropyl butanoate+Water\text{Butanoic acid} + \text{1-Butanoyloxypropanol} \rightarrow \text{this compound} + \text{Water} Butanoic acid+1-Butanoyloxypropanol→1-Butanoyloxypropyl butanoate+Water

Industrial Production Methods: On an industrial scale, the production of esters like this compound often involves the use of acid chlorides or acid anhydrides instead of carboxylic acids. This is because the reactions with acid chlorides or anhydrides are typically faster and more efficient. The reaction with an acid chloride, for example, would proceed as follows:

Butanoyl chloride+1-Butanoyloxypropanol1-Butanoyloxypropyl butanoate+Hydrogen chloride\text{Butanoyl chloride} + \text{1-Butanoyloxypropanol} \rightarrow \text{this compound} + \text{Hydrogen chloride} Butanoyl chloride+1-Butanoyloxypropanol→1-Butanoyloxypropyl butanoate+Hydrogen chloride

Chemical Reactions Analysis

Types of Reactions: 1-Butanoyloxypropyl butanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into butanoic acid and 1-butanoyloxypropanol.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, producing a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: An alcohol and an acid or base catalyst.

Major Products:

    Hydrolysis: Butanoic acid and 1-butanoyloxypropanol.

    Reduction: Corresponding alcohols.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

1-Butanoyloxypropyl butanoate has various applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological systems, particularly in the study of esterases and other enzymes that catalyze ester reactions.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable esters.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-butanoyloxypropyl butanoate primarily involves its hydrolysis by esterases, which are enzymes that catalyze the cleavage of ester bonds. This hydrolysis results in the formation of butanoic acid and 1-butanoyloxypropanol. The molecular targets and pathways involved in this process include the active sites of esterases, where the ester bond is cleaved through nucleophilic attack by water molecules.

Comparison with Similar Compounds

1-Butanoyloxypropyl butanoate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent in laboratories and industry.

    Methyl butanoate: Known for its fruity odor and used in flavoring and fragrance applications.

    Isopropyl butanoate: Used in the production of perfumes and as a flavoring agent.

Uniqueness: this compound is unique due to its specific structure, which includes a butanoate group esterified with 1-butanoyloxypropanol. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

5323-76-2

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

1-butanoyloxypropyl butanoate

InChI

InChI=1S/C11H20O4/c1-4-7-9(12)14-11(6-3)15-10(13)8-5-2/h11H,4-8H2,1-3H3

InChI Key

BPGQBXWSUSDSQY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(CC)OC(=O)CCC

Origin of Product

United States

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